N-[(4-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methyl group and a 7-(4-methylphenyl) group. The sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further substituted with a 4-methoxyphenylmethyl group. The 4-methoxy substitution enhances solubility compared to alkyl or halogenated analogs, while the thienopyrimidine scaffold is associated with diverse bioactivities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-4-8-17(9-5-15)19-13-31-22-21(19)26-24(27(2)23(22)29)32-14-20(28)25-12-16-6-10-18(30-3)11-7-16/h4-11,13H,12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXATOKJXYZXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine core.
Introduction of Substituents: Various substituents, such as the methoxyphenyl and methylphenyl groups, are introduced through substitution reactions.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-[(4-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. This specific compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Case Study : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Properties :
- Research has shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activity against a range of pathogens.
- Data Table :
- Proteomics Research :
- The compound is utilized in proteomics for studying protein interactions and functions due to its ability to modify protein structures.
- Case Study : A study highlighted its role in identifying protein targets involved in cellular signaling pathways.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, making it a candidate for further development.
Mechanism of Action
The mechanism of action of “N-[(4-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Substituents at R2 (e.g., 7-phenyl in vs. 7-(4-methylphenyl) in the target compound) influence steric bulk and π-π stacking interactions with biological targets .
Acetamide Substituents: The 4-methoxyphenylmethyl group in the target compound improves water solubility compared to the 4-trifluoromethoxyphenyl group in , which prioritizes metabolic stability via reduced CYP450 oxidation .
Bioactivity and Pharmacokinetic Comparisons
Table 2: Bioactivity and Pharmacokinetic Profiles
Key Insights :
- Metabolic Stability : The trifluoromethoxy group in resists oxidative metabolism, whereas the methoxy group in the target compound may undergo demethylation via CYP3A4, as seen in AMG 487 .
- Bioactivity Clustering: Compounds with similar thienopyrimidine scaffolds (e.g., target compound and ) likely share bioactivity profiles, such as kinase or chemokine receptor antagonism, as demonstrated by hierarchical clustering of structurally related molecules .
Computational and Analytical Comparisons
- Molecular Networking : MS/MS fragmentation patterns (cosine score >0.8) group the target compound with and , suggesting shared fragmentation pathways and structural homology .
- NMR Analysis : Chemical shift differences in regions A (positions 39–44) and B (positions 29–36) (as in ) could localize substituent effects in analogs.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 465.59 g/mol. Its structure features a thienopyrimidine ring, which is known for its bioactive properties. The presence of methoxy and methyl substituents may enhance its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molecular Weight | 465.59 g/mol |
| CAS Number | 1040675-46-4 |
| Purity | ≥95% |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. For instance, studies on related thienopyrimidine derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as mycobacteria such as Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
A study synthesized several thienopyrimidine derivatives and tested their antibacterial activity in vitro. The results revealed that certain derivatives inhibited bacterial growth at low concentrations, indicating promising antimicrobial properties .
Anticancer Activity
The anticancer potential of thienopyrimidine compounds has been explored extensively. In vitro studies show that these compounds can inhibit tubulin polymerization, a critical process for cancer cell division. For example, a study demonstrated that thienopyrimidine derivatives bind to the colchicine-binding site on tubulin, leading to apoptosis in cancer cells .
Table 2: Anticancer Activity Summary
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thienopyrimidine Derivative A | Prostate Cancer | 10 | Tubulin binding and polymerization inhibition |
| Thienopyrimidine Derivative B | Melanoma | 15 | Induction of apoptosis |
Toxicity Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. In the aforementioned studies, the most potent derivatives were tested for hemolytic activity, revealing non-toxic profiles at concentrations up to 200 µmol/L . This suggests a favorable therapeutic index for further development.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity and structure?
Answer:
- Synthetic Routes : Multi-step synthesis typically involves coupling a thieno[3,2-d]pyrimidin-4-one core with a sulfanylacetamide moiety. Key steps include nucleophilic substitution at the pyrimidine C2 position and amide bond formation. For example, similar compounds (e.g., ) use coupling agents like EDCI/HOBt for amidation.
- Validation : Confirm purity via HPLC (≥95%) and structural integrity using -/-NMR for proton/environment assignments and HRMS for molecular weight verification .
Q. Q2. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Answer:
- Troubleshooting : For unexpected NMR signals, compare experimental data with computational predictions (e.g., DFT calculations) or analyze by 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity. Crystal structure validation (e.g., ) can resolve ambiguities in tautomeric or conformational states .
Advanced Research Questions
Q. Q3. What computational and experimental strategies optimize the reaction yield of this compound?
Answer:
- Experimental Design : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading). Bayesian optimization () efficiently narrows optimal conditions with fewer trials.
- Heuristic Algorithms : Implement algorithms (e.g., genetic algorithms) to maximize yield while minimizing byproducts. For example, highlights controlled synthesis of polycationic reagents via systematic parameter adjustments .
Q. Q4. How do structural modifications (e.g., substituents on the phenyl rings) impact bioactivity?
Answer:
- SAR Studies : Replace the 4-methylphenyl group () with electron-withdrawing (e.g., -CF) or bulky groups to assess steric/electronic effects on target binding. For instance, shows sulfonamide substituents alter solubility and binding affinity .
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases, guided by crystallographic data () .
Q. Q5. What advanced crystallographic techniques resolve challenges in characterizing its solid-state conformation?
Answer:
- Techniques : Single-crystal XRD () determines bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds). For disordered structures, refine using SHELXL2016 and validate via R-factor analysis (<5%) .
- Polymorphism Screening : Use solvent-drop grinding or temperature cycling to identify stable polymorphs, critical for bioavailability studies.
Methodological Guidance
Q. Q6. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?
Answer:
- Assay Design :
- Target Selection : Prioritize kinases or proteases based on structural analogs (e.g., pyrimidinone derivatives in ).
- Kinetic Analysis : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC values. Include positive controls (e.g., staurosporine for kinases).
- Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants and assess competitive/non-competitive mechanisms .
Q. Q7. What statistical methods are critical for analyzing dose-response data in cytotoxicity studies?
Answer:
- Analysis : Use log-transformed dose-response curves to determine EC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forests) to identify toxicity predictors .
Data Contradiction Resolution
Q. Q8. How to address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Root Cause Analysis :
- Solubility Issues : Measure logP experimentally (shake-flask method) to refine computational predictions (e.g., XLogP3).
- Metabolite Interference : Use LC-MS to identify degradation products () and adjust assay conditions (e.g., add antioxidants) .
- Target Off-Toxicity : Perform counter-screening against unrelated enzymes to rule out nonspecific binding .
Safety and Handling
Q. Q9. What safety protocols are essential for handling this compound during synthesis?
Answer:
- PPE : Use nitrile gloves, lab coat, and fume hood ().
- Waste Disposal : Quench reactive intermediates (e.g., sulfanyl groups) with aqueous NaHSO before disposal .
Future Research Directions
Q. Q10. What unexplored applications (beyond medicinal chemistry) could this compound enable?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
